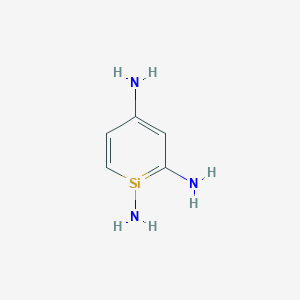![molecular formula C7H13Cl3OSi B12591742 Trichloro[(hept-1-en-1-yl)oxy]silane CAS No. 422321-05-9](/img/structure/B12591742.png)
Trichloro[(hept-1-en-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro[(hept-1-en-1-yl)oxy]silane: is an organosilicon compound with the molecular formula C7H13Cl3OSi. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its reactivity and is often used as an intermediate in the production of other silicon-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloro[(hept-1-en-1-yl)oxy]silane can be synthesized through the reaction of hept-1-en-1-ol with trichlorosilane. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of hept-1-en-1-ol with trichlorosilane in a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro[(hept-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hept-1-en-1-ol and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition: Participates in addition reactions with alkenes and alkynes to form new silicon-containing compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under ambient conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Addition: Alkenes or alkynes in the presence of a catalyst such as platinum or palladium.
Major Products Formed:
Hept-1-en-1-ol: Formed through hydrolysis.
Silicon-containing derivatives: Formed through substitution and addition reactions.
Applications De Recherche Scientifique
Chemistry: Trichloro[(hept-1-en-1-yl)oxy]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality .
Industry: The compound is used in the production of silicone-based adhesives, sealants, and coatings. It is also utilized in the fabrication of electronic components and as a coupling agent in polymer chemistry .
Mécanisme D'action
The mechanism of action of trichloro[(hept-1-en-1-yl)oxy]silane involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of the trichlorosilane group, which can undergo hydrolysis and substitution reactions. These reactions enable the compound to form strong bonds with other molecules, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Chlorodimethylsilane (HSiCl2Me): Used in the synthesis of organosilicon compounds.
Dichloromethylsilane (HSiCl2Me2): Employed in the production of silicone polymers.
Uniqueness: Trichloro[(hept-1-en-1-yl)oxy]silane is unique due to its specific structure, which combines the reactivity of trichlorosilane with the functional group of hept-1-en-1-ol. This combination allows for versatile applications in both organic synthesis and material science .
Propriétés
Numéro CAS |
422321-05-9 |
|---|---|
Formule moléculaire |
C7H13Cl3OSi |
Poids moléculaire |
247.6 g/mol |
Nom IUPAC |
trichloro(hept-1-enoxy)silane |
InChI |
InChI=1S/C7H13Cl3OSi/c1-2-3-4-5-6-7-11-12(8,9)10/h6-7H,2-5H2,1H3 |
Clé InChI |
TWZVTPJYNTZHTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CO[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)




![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)
